Technical Monograph: 5-Bromo-4-methoxythiophene-3-carbonyl chloride
Technical Monograph: 5-Bromo-4-methoxythiophene-3-carbonyl chloride
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CAS Number: 162848-22-8 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)[1]
Part 1: Executive Technical Summary[1]
5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) is a high-value heterocyclic electrophile used primarily as a scaffold in the synthesis of pharmaceutical agents.[1] It serves as a "linchpin" intermediate, offering three distinct vectors for chemical diversification:
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C3-Carbonyl: Highly reactive electrophile for nucleophilic acyl substitution (amide/ester formation).[1]
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C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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C4-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the thiophene ring, influencing the pKa of the adjacent carboxylic acid and the oxidative stability of the system.
This guide details the synthesis, validation, and handling of this compound, moving beyond standard catalog data to provide field-proven protocols for the bench scientist.
Part 2: Chemical Identity & Physical Properties[1][2]
| Property | Specification |
| IUPAC Name | 5-Bromo-4-methoxythiophene-3-carbonyl chloride |
| CAS Number | 162848-22-8 |
| Parent Acid CAS | 162848-23-9 (5-Bromo-4-methoxythiophene-3-carboxylic acid) |
| Molecular Formula | C₆H₄BrClO₂S |
| Molecular Weight | 255.52 g/mol |
| Physical State | Off-white to pale yellow crystalline solid (low melting) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to parent acid); Store under Ar/N₂ at 2-8°C |
Part 3: Synthesis & Self-Validating Protocols
The generation of 5-Bromo-4-methoxythiophene-3-carbonyl chloride is typically performed in situ or immediately prior to use due to its hydrolytic instability.[1] The following protocol describes the conversion from its stable parent acid, 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) .
A. The "Methanol Quench" Validation Principle
Expert Insight: Direct analysis of acid chlorides via LC-MS is unreliable due to hydrolysis on the column.[1] The standard industry protocol for validating conversion is the Methanol Quench Method .
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Take a 5 µL aliquot of the reaction mixture.
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Quench into 200 µL of anhydrous Methanol (MeOH).
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Analyze via LC-MS.[1]
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Success Criteria: Complete disappearance of the Acid peak (M+H) and appearance of the Methyl Ester peak (Acid MW + 14).
B. Step-by-Step Synthesis Protocol
Reagents:
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Precursor: 5-Bromo-4-methoxythiophene-3-carboxylic acid (1.0 eq)[1]
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Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq)
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Catalyst: DMF (anhydrous, 1-2 drops)
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Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Workflow:
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Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and an inert gas inlet (N₂/Ar).
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Dissolution: Suspend the parent acid (CAS 162848-23-9) in anhydrous DCM (0.2 M concentration).
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Activation:
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Option A (Standard): Add SOCl₂ dropwise at 0°C.
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Option B (Mild/High Yield): Add Oxalyl Chloride dropwise at 0°C, followed by catalytic DMF. Caution: Vigorous gas evolution (CO, CO₂, HCl).
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Reaction: Allow to warm to room temperature and stir for 2–4 hours.
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Checkpoint: The suspension should clarify into a homogeneous solution as the acid chloride forms.
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Validation: Perform the "Methanol Quench" check described above.
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Isolation: Concentrate the mixture in vacuo to remove excess chlorinating agent. Co-evaporate with toluene (2x) to remove trace HCl.
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Result: The residue is the crude acid chloride (CAS 162848-22-8), ready for immediate coupling.[1]
C. Synthesis Pathway Visualization
Figure 1: Synthesis workflow for generating the acid chloride from the stable acid precursor.
Part 4: Reactivity Profile & Divergent Synthesis[1]
The utility of CAS 162848-22-8 lies in its orthogonal reactivity.[1] It allows for the construction of complex libraries by sequencing reactions based on electronic susceptibility.
Regioselective Logic
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Site A (C3-COCl): Most reactive.[1] Must be engaged first (typically) with amines or alcohols.
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Site B (C5-Br): Less reactive. Engaged second via Pd-catalyzed cross-coupling.
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Site C (C4-OMe): Least reactive.[1] Can be demethylated (BBr₃) to reveal a hydroxyl group for hydrogen bonding or further functionalization.
Strategic Application: Drug Scaffold Construction
The following diagram illustrates how this core transforms into distinct medicinal chemistry classes.
Figure 2: Divergent synthesis pathways.[1] Path A is the standard route for fragment-based drug discovery.[1]
Part 5: Handling & Safety (E-E-A-T)[1]
Critical Safety Parameters
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Corrosivity: The compound releases HCl upon hydrolysis. All weighing must be done in a fume hood.
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Lachrymator: Acid chlorides are potent lachrymators. Eye protection and respiratory safeguards are non-negotiable.
Storage Stability[1][3][4]
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Degradation: The compound will degrade to the parent acid (CAS 162848-23-9) if exposed to ambient humidity.[1]
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Recommendation: If not used immediately, store as a 0.5M solution in anhydrous Toluene at -20°C. Solid storage requires a glovebox or sealed under Argon.[1]
References
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ChemicalBook. (n.d.). 5-BROMO-4-METHOXYTHIOPHENE-3-CARBONYL CHLORIDE Properties and CAS 162848-22-8.[1][2] Retrieved from
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Matrix Scientific. (n.d.). 5-Bromo-4-methoxythiophene-3-carboxylic acid (Parent Acid) Data. Retrieved from
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Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes. (Discusses bromination protocols for thiophene-3-carboxylic acid derivatives). Retrieved from
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Sigma-Aldrich. (n.d.).[1] 3-Thiophenecarboxylic acid derivatives and reactivity patterns. Retrieved from [1]
